![molecular formula C16H18N2O4S B13406544 (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin G, also known as benzylpenicillin, is a natural penicillin antibiotic that was first discovered by Alexander Fleming in 1928. It is derived from the Penicillium mold and is primarily effective against gram-positive bacteria. Penicillin G is widely used to treat various bacterial infections, including those caused by Streptococcus and Staphylococcus species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicillin G is synthesized through the fermentation process using the Penicillium chrysogenum strain. The biosynthesis involves the condensation of L-cysteine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific nutrients and conditions to optimize the yield of penicillin G.
Industrial Production Methods: The industrial production of penicillin G involves a fed-batch culture method, where the fungal strain is grown in a nutrient-rich medium. The fermentation process is carefully monitored, and the penicillin G is extracted from the broth using organic solvents. The extracted penicillin G is then purified and converted into its potassium salt form for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Penicillin G undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G amidase, resulting in the formation of 6-aminopenicillanic acid and phenylacetic acid .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under slight alkaline conditions, with the presence of penicillin G amidase as the catalyst. Other reactions, such as oxidation and substitution, may require different reagents and conditions depending on the desired products .
Major Products Formed: The major products formed from the hydrolysis of penicillin G are 6-aminopenicillanic acid and phenylacetic acid. These products serve as intermediates for the synthesis of various semisynthetic β-lactam antibiotics, such as amoxicillin and ampicillin .
Applications De Recherche Scientifique
Penicillin G has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of semisynthetic antibiotics. In biology, penicillin G is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance .
In medicine, penicillin G is used to treat bacterial infections caused by gram-positive bacteria. It is particularly effective against Streptococcus pneumoniae, Staphylococcus aureus, and Neisseria meningitidis . In the pharmaceutical industry, penicillin G is used as a precursor for the production of various β-lactam antibiotics .
Mécanisme D'action
Penicillin G is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins. Similar compounds include penicillin V (phenoxymethylpenicillin), amoxicillin, and ampicillin. Penicillin G is unique in its high potency against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption .
Comparaison Avec Des Composés Similaires
- Penicillin V (phenoxymethylpenicillin)
- Amoxicillin
- Ampicillin
- Methicillin
- Cloxacillin
- Dicloxacillin
- Nafcillin
- Oxacillin
- Azlocillin
- Carbenicillin
- Mezlocillin
- Piperacillin
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1 |
Clé InChI |
JGSARLDLIJGVTE-YXHCSQSYSA-N |
SMILES isomérique |
CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
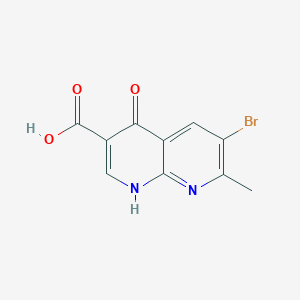
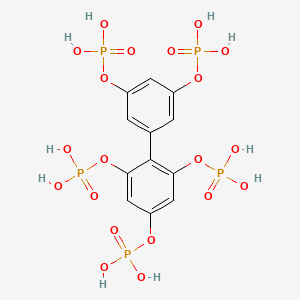
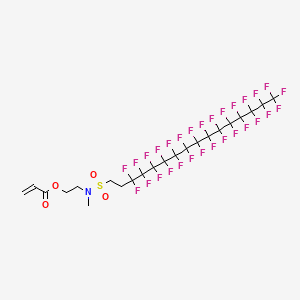
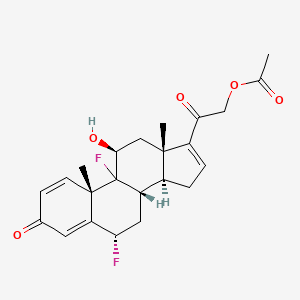

![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
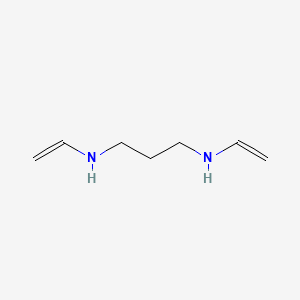
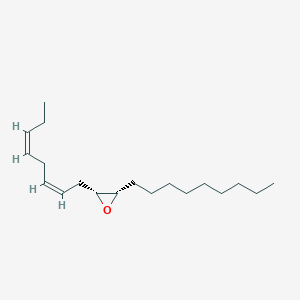


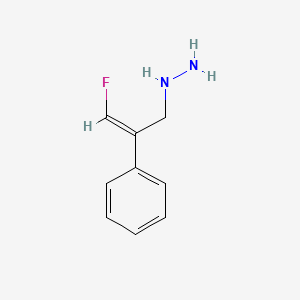
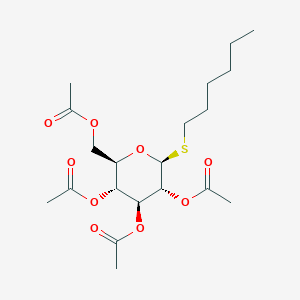
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
